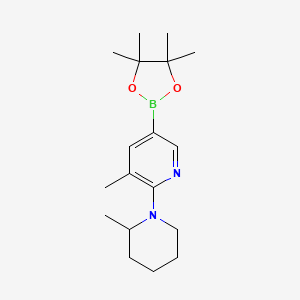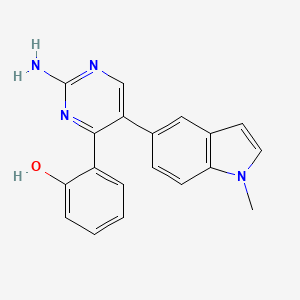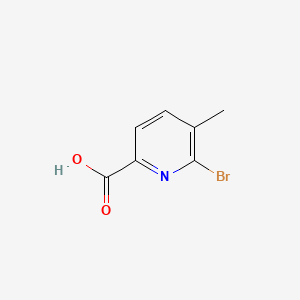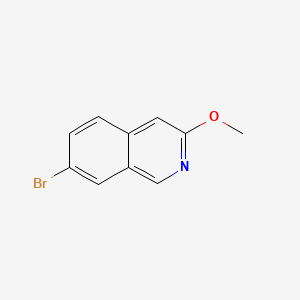
7-ブロモ-3-メトキシイソキノリン
概要
説明
7-Bromo-3-methoxyisoquinoline is a heterocyclic aromatic compound with the molecular formula C10H8BrNO It is a derivative of isoquinoline, characterized by the presence of a bromine atom at the 7th position and a methoxy group at the 3rd position on the isoquinoline ring
科学的研究の応用
7-Bromo-3-methoxyisoquinoline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound’s structure makes it a candidate for studying interactions with biological molecules and potential pharmacological activities.
Medicine: Research into its potential medicinal properties, including its use as a building block for drug development, is ongoing.
Industry: It can be used in the development of new materials and chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
7-Bromo-3-methoxyisoquinoline can be synthesized from 7-bromo-3-chloroisoquinoline and sodium methoxide. The reaction involves heating a mixture of 7-bromo-3-chloroisoquinoline and sodium methoxide in diglyme at 150°C for one hour. After cooling to room temperature, the reaction mixture is diluted with toluene and water, and the layers are separated. The aqueous layer is extracted with toluene, and the combined organic layers are washed with water and brine, dried over sodium sulfate, filtered, and concentrated to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for 7-bromo-3-methoxyisoquinoline are not widely documented, the synthesis process described above can be scaled up for industrial applications. The use of diglyme as a solvent and sodium methoxide as a reagent are common in industrial organic synthesis, making this method feasible for larger-scale production.
化学反応の分析
Types of Reactions
7-Bromo-3-methoxyisoquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Sodium Methoxide: Used in the synthesis of 7-bromo-3-methoxyisoquinoline from 7-bromo-3-chloroisoquinoline.
Toluene: Used as a solvent for extraction and purification processes.
Major Products Formed
The major product formed from the synthesis reaction is 7-bromo-3-methoxyisoquinoline itself. Further reactions can yield various substituted isoquinoline derivatives, depending on the reagents and conditions used.
作用機序
The specific mechanism of action for 7-bromo-3-methoxyisoquinoline is not well-documented. as a derivative of isoquinoline, it is likely to interact with various molecular targets and pathways in biological systems. Isoquinoline derivatives are known to exhibit a range of biological activities, including enzyme inhibition and receptor binding, which could be explored for this compound as well .
類似化合物との比較
Similar Compounds
8-Bromo-3-methoxyisoquinoline: Similar in structure but with the bromine atom at the 8th position instead of the 7th.
7-Bromo-3-chloroisoquinoline: A precursor in the synthesis of 7-bromo-3-methoxyisoquinoline.
Other Isoquinoline Derivatives: Various isoquinoline derivatives with different substituents at various positions on the ring.
Uniqueness
7-Bromo-3-methoxyisoquinoline is unique due to the specific positioning of the bromine and methoxy groups, which can influence its chemical reactivity and potential applications. The presence of both electron-donating (methoxy) and electron-withdrawing (bromo) groups on the isoquinoline ring can lead to unique chemical behaviors and interactions.
特性
IUPAC Name |
7-bromo-3-methoxyisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-10-5-7-2-3-9(11)4-8(7)6-12-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOPCILVZYFPAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2C=C(C=CC2=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
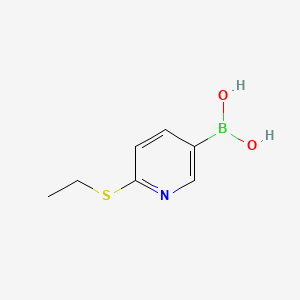
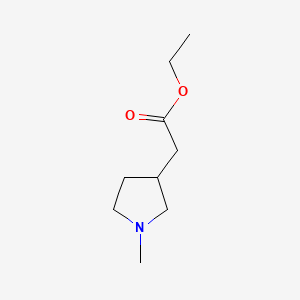

![2-Iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B596433.png)
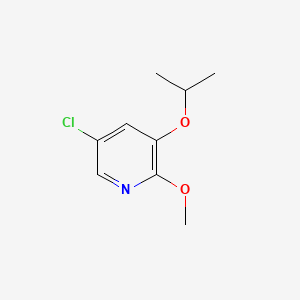
![2-(3H-Imidazo[4,5-c]pyridin-2-yl)acetonitrile](/img/structure/B596435.png)
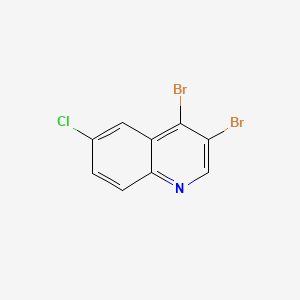

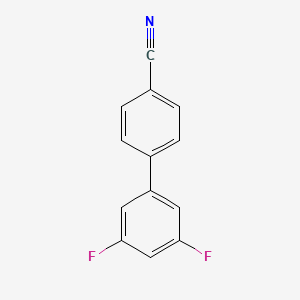
![6-Azabicyclo[3.2.1]octan-3-one](/img/structure/B596442.png)
![6-Fluoro-[1,1'-biphenyl]-3,3'-dicarboxylic acid](/img/structure/B596445.png)
